2-Cyclohexen-1-one, 2-(phenylsulfinyl)-

Description

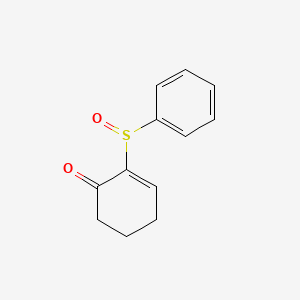

2-Cyclohexen-1-one, 2-(phenylsulfinyl)- is a β/α-unsaturated cyclic ketone with a phenylsulfinyl (-SO-C₆H₅) substituent at the 2-position. The sulfinyl group introduces chirality and modulates electronic properties, making this compound valuable in asymmetric catalysis and pharmaceutical synthesis. Its reactivity is influenced by the electron-withdrawing nature of the sulfinyl group, which enhances electrophilicity at the α,β-unsaturated carbonyl system .

Properties

CAS No. |

84978-80-3 |

|---|---|

Molecular Formula |

C12H12O2S |

Molecular Weight |

220.29 g/mol |

IUPAC Name |

2-(benzenesulfinyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C12H12O2S/c13-11-8-4-5-9-12(11)15(14)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 |

InChI Key |

FRBPNCKJXTUPBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C(=O)C1)S(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfonyl vs. Sulfinyl Substituents

1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one ():

- Structural Difference : Sulfonyl (-SO₂-) group replaces sulfinyl (-SO-).

- Impact : The sulfonyl group is more oxidized, stronger electron-withdrawing, and less sterically bulky than sulfinyl. This increases electrophilicity and stabilizes intermediates in nucleophilic additions.

- Synthesis : Achieved via substitution with benzenesulfinic acid (33% yield) .

2-Cyclohexen-1-one, 2-(phenylsulfinyl)- :

Aryl-Substituted Cyclohexenones

2-(4-Methoxyphenyl)-2-cyclohexen-1-one ():

- Structural Difference : Methoxyphenyl (-C₆H₄-OCH₃) replaces phenylsulfinyl.

- Impact : The electron-donating methoxy group reduces electrophilicity at the carbonyl, altering reactivity in Suzuki couplings and Michael additions.

- Synthesis : Prepared via iodination and Suzuki-Miyaura cross-coupling (69% yield) .

Alkyl and Terpene Derivatives

- l-Carvone (2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-) (): Structural Difference: Isoprenoid side chain replaces sulfinyl. Impact: Enhances volatility and bioactivity; used as a biopesticide due to natural terpene properties. Reactivity: Undergoes enzymatic reduction via proton donation at Tyr-196 in oxidoreductases .

Halogenated and Functionalized Derivatives

- 2-Cyclohexen-1-one, 3-iodo- (): Structural Difference: Iodo substituent at position 3. Reactivity: Iodine acts as a leaving group, facilitating cross-coupling reactions. Synthesis: Prepared via halogenation of cyclohexenone precursors .

- 2-Cyclohexen-1-one, 5-(2,6-dichlorophenyl)-3-hydroxy (): Structural Difference: Chlorophenyl and hydroxyl groups introduce polarity and hydrogen-bonding capacity. Applications: Potential pharmaceutical intermediate with enhanced solubility .

Hydrazone and Schiff Base Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.